5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with an amine group and a pyrrolidine ring containing a dimethylamino group.
Mechanism of Action
Target of Action
The primary target of 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme . The binding affinity (KD) of this compound for CDK2 is reported to be 0.004 μM . This interaction results in the inhibition of CDK2, thereby affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation and potentially induce cell death .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of polar groups, which could facilitate its absorption and distribution .
Result of Action
The inhibition of CDK2 by this compound can lead to the arrest of cell proliferation and potentially induce cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action by altering its bioavailability or its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-(dimethylamino)pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine
- 3-(dimethylamino)pyrrolidine
- 2-chloropyridine
- Pyrrolidine-2,5-dione
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
748183-23-5 |
---|---|
Molecular Formula |
C11H18N4 |
Molecular Weight |
206.3 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.